molecular formula C18H22N4O2 B6585529 N-benzyl-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251575-16-2

N-benzyl-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No. B6585529
CAS RN: 1251575-16-2
M. Wt: 326.4 g/mol
InChI Key: HZUKHWVOCOVLDV-UHFFFAOYSA-N
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Description

“N-benzyl-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide” is a chemical compound that has been synthesized for research purposes . It is a derivative of the sigma-1 receptor modulator E1R . The sigma-1 receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .


Synthesis Analysis

The synthesis of this compound involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, resulting in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrolidin-1-yl group, a 1,6-dihydropyrimidin-1-yl group, and a benzyl group . The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include ozonation, catalytic hydrogenation, and elimination of a hydroxy group . These reactions lead to the formation of various intermediates and ultimately the desired compound .

properties

IUPAC Name

N-benzyl-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-11-17(24)22(18(20-14)21-9-5-6-10-21)13-16(23)19-12-15-7-3-2-4-8-15/h2-4,7-8,11H,5-6,9-10,12-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUKHWVOCOVLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(4-methyl-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl)acetamide

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